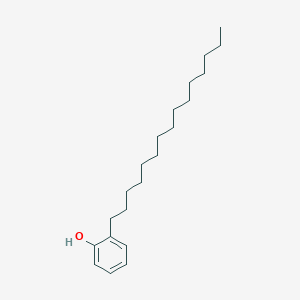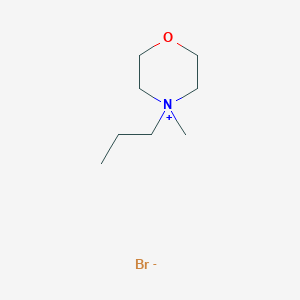
4-Methyl-4-propylmorpholin-4-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-propylmorpholin-4-ium bromide is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a morpholine ring substituted with methyl and propyl groups, and a bromide anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-propylmorpholin-4-ium bromide typically involves the quaternization of 4-methylmorpholine with a suitable alkylating agent, such as propyl bromide. The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, under reflux conditions. The reaction can be represented as follows:
4-Methylmorpholine+Propyl bromide→4-Methyl-4-propylmorpholin-4-ium bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-propylmorpholin-4-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide anion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Complexation: It can form complexes with metal ions, which may alter its chemical properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or sodium chloride in aqueous or organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 4-Methyl-4-propylmorpholin-4-ium hydroxide or chloride.
Oxidation: Potential formation of oxidized derivatives, depending on the specific conditions.
Reduction: Reduced forms of the compound, which may vary based on the reducing agent used.
Aplicaciones Científicas De Investigación
4-Methyl-4-propylmorpholin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential as a biological probe or as a component in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-propylmorpholin-4-ium bromide involves its interaction with molecular targets, such as enzymes or receptors. The quaternary ammonium group can interact with negatively charged sites on proteins or cell membranes, potentially altering their function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylmorpholine: Lacks the propyl group and has different chemical properties.
4-Propylmorpholine: Lacks the methyl group and exhibits distinct reactivity.
N-Methylmorpholine N-oxide: An oxidized derivative with different applications.
Uniqueness
4-Methyl-4-propylmorpholin-4-ium bromide is unique due to the presence of both methyl and propyl groups on the morpholine ring, which can influence its solubility, reactivity, and interaction with other molecules. This dual substitution pattern distinguishes it from other morpholine derivatives and contributes to its specific applications in various fields.
Propiedades
Número CAS |
88126-74-3 |
|---|---|
Fórmula molecular |
C8H18NO.Br C8H18BrNO |
Peso molecular |
224.14 g/mol |
Nombre IUPAC |
4-methyl-4-propylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C8H18NO.BrH/c1-3-4-9(2)5-7-10-8-6-9;/h3-8H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
NETPXMVDGPUYQW-UHFFFAOYSA-M |
SMILES canónico |
CCC[N+]1(CCOCC1)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-({1-phenyl-3-[3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14136412.png)
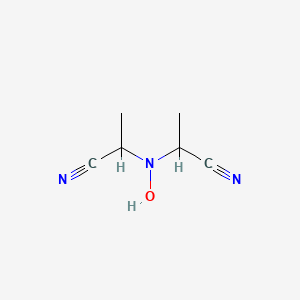
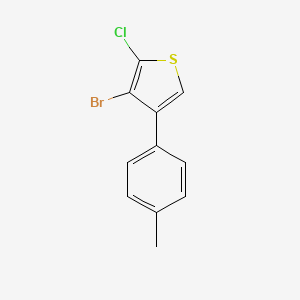
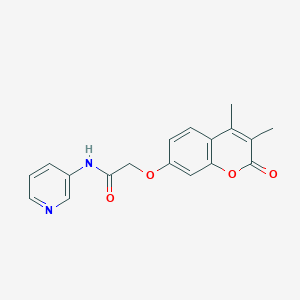
![Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14136445.png)
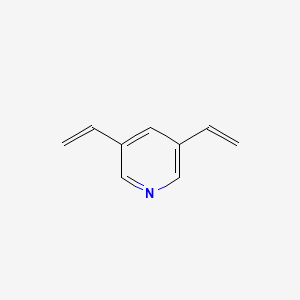
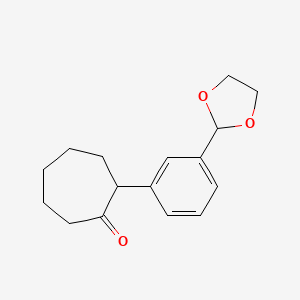
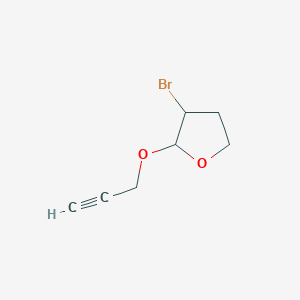
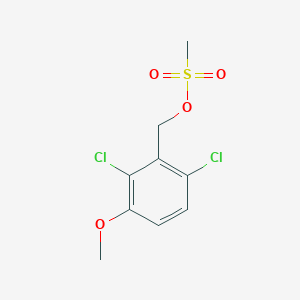
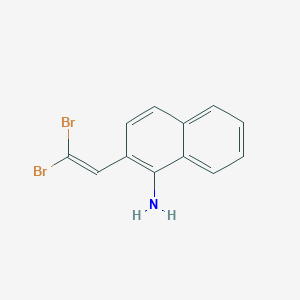
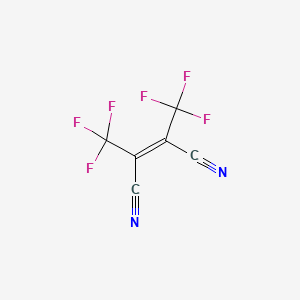
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)
![1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B14136499.png)
